molecular formula C12H16O2 B13524065 1-(4-Ethoxy-2-methylphenyl)propan-2-one CAS No. 90617-64-4

1-(4-Ethoxy-2-methylphenyl)propan-2-one

Cat. No.: B13524065
CAS No.: 90617-64-4
M. Wt: 192.25 g/mol
InChI Key: FLXVCGVZWRSVIP-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-2-methylphenyl)propan-2-one is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol . It is a derivative of acetophenone, characterized by the presence of an ethoxy group and a methyl group on the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Ethoxy-2-methylphenyl)propan-2-one can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 4-ethoxy-2-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxy-2-methylphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

1-(4-Ethoxy-2-methylphenyl)propan-2-one can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in their reactivity and applications due to the presence or absence of specific functional groups .

Biological Activity

1-(4-Ethoxy-2-methylphenyl)propan-2-one, a compound belonging to the class of ketones, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H16O\text{C}_{12}\text{H}_{16}\text{O}

This compound features an ethoxy group and a methyl group attached to a phenyl ring, contributing to its unique biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The carbonyl group in the ketone structure can engage in hydrogen bonding, while the ethoxy group may influence lipophilicity, enhancing membrane permeability. Its interactions are hypothesized to involve:

  • Receptor Binding : Potential agonist or antagonist activity at specific receptors.
  • Enzyme Inhibition : Possible inhibition of enzymes involved in metabolic pathways.
  • Antioxidant Activity : Scavenging of free radicals due to the presence of the phenolic structure.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. A comparative analysis demonstrated its effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory responses. It was observed to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various ketones, including this compound, highlighted its superior activity against Gram-positive bacteria compared to conventional antibiotics. The study involved:

  • Methodology : Agar well diffusion method.
  • Findings : The compound showed a zone of inhibition greater than 20 mm against S. aureus.

Case Study 2: Anti-inflammatory Response

Another investigation focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results indicated a significant reduction in paw edema when treated with this compound compared to control groups.

Properties

CAS No.

90617-64-4

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(4-ethoxy-2-methylphenyl)propan-2-one

InChI

InChI=1S/C12H16O2/c1-4-14-12-6-5-11(8-10(3)13)9(2)7-12/h5-7H,4,8H2,1-3H3

InChI Key

FLXVCGVZWRSVIP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)CC(=O)C)C

Origin of Product

United States

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